molecular formula C16H12N2O3 B2588782 2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide CAS No. 683248-84-2

2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide

Cat. No. B2588782
CAS RN: 683248-84-2
M. Wt: 280.283
InChI Key: LNURTQKCSXJLMO-UHFFFAOYSA-N
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Description

The compound “2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide” seems to be a type of Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. They are known for their wide range of applications in organic synthesis and coordination chemistry .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . They can also act as ligands to form coordination compounds .

Scientific Research Applications

Synthesis and Eco-Friendly Approaches

  • A series of 2-imino-2H-chromene-3-carboxamides, including compounds similar to 2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide, have been synthesized using eco-friendly methods. Proença and Costa (2008) utilized aqueous sodium carbonate or hydrogen carbonate solution for the Knoevenagel condensation of salicylaldehyde derivatives, demonstrating a green chemistry approach to synthesizing these compounds (Proença & Costa, 2008).

Antimicrobial Activity

  • N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, a group that includes the compound , have shown antimicrobial activity. Ukhov et al. (2021) synthesized a series of these compounds and found that some exhibited significant antimicrobial properties, as confirmed by biological tests (Ukhov et al., 2021).

Synthesis of Derivatives for Biological Applications

  • Gyuris et al. (2011) developed an efficient, one-pot synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives from 2-imino-2H-chromene-3-carboxamides, which can be used in various biological applications. Their process includes an acid-induced conjugate addition of isocyanides followed by an intramolecular O-trapping rearrangement (Gyuris et al., 2011).

Antibacterial and Antioxidant Properties

  • Chitreddy and Shanmugam (2017) synthesized a series of 4H-chromene-3-carboxamide derivatives under solvent-free conditions. They observed that some derivatives showed promising antibacterial activity and strong antioxidant activity, highlighting the potential of these compounds in medicinal chemistry (Chitreddy & Shanmugam, 2017).

Cytotoxicity Against Cancer Cell Lines

  • Gill, Kumari, and Bariwal (2016) focused on the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides with potential cytotoxic activity against human cancer cell lines. They found that some synthesized compounds showed equipotent activity to standard cancer treatments on specific cell lines (Gill, Kumari, & Bariwal, 2016).

Solvatochromic and Spectroscopic Studies

  • The solvatochromic properties of certain 4H-chromene-3-carboxamides were studied by Shaaban et al. (2020), revealing insights into the spectral and computational aspects of these compounds. Their research adds to the understanding of the chemical behavior of these molecules (Shaaban et al., 2020).

Mechanism of Action

The mechanism of action of Schiff bases often involves the reactivity of the C=N bond. This can participate in a variety of chemical reactions .

properties

IUPAC Name

2-(4-hydroxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNURTQKCSXJLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)O)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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